molecular formula C14H11FO6S B15186873 5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulphonic acid CAS No. 84794-98-9

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulphonic acid

Katalognummer: B15186873
CAS-Nummer: 84794-98-9
Molekulargewicht: 326.30 g/mol
InChI-Schlüssel: JQQGRPUCPLTRPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid is an organic compound characterized by the presence of a fluorobenzoyl group, a hydroxy group, a methoxy group, and a benzenesulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Demethylation: Removal of the methoxy group to yield the corresponding phenol.

    Sulfonation: Introduction of the sulfonic acid group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the fluorobenzoyl group to a fluorobenzyl group.

    Substitution: Nucleophilic substitution reactions involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-(4-fluorobenzoyl)-4-oxo-2-methoxybenzenesulfonic acid.

    Reduction: Formation of 5-(4-fluorobenzyl)-4-hydroxy-2-methoxybenzenesulfonic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-(4-fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the hydroxy and methoxy groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Fluorobenzoic acid: A simpler analog with a single fluorobenzoyl group.

    Flubendazole: Contains a fluorobenzoyl group and is used as an anthelmintic agent.

    4-Hydroxybenzenesulfonic acid: Lacks the fluorobenzoyl and methoxy groups but shares the sulfonic acid moiety.

Uniqueness

5-(4-Fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid is unique due to the combination of functional groups it possesses

Eigenschaften

CAS-Nummer

84794-98-9

Molekularformel

C14H11FO6S

Molekulargewicht

326.30 g/mol

IUPAC-Name

5-(4-fluorobenzoyl)-4-hydroxy-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C14H11FO6S/c1-21-12-7-11(16)10(6-13(12)22(18,19)20)14(17)8-2-4-9(15)5-3-8/h2-7,16H,1H3,(H,18,19,20)

InChI-Schlüssel

JQQGRPUCPLTRPG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=C(C=C2)F)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.